molecular formula C10H8ClN B1587620 5-Chloro-8-methylquinoline CAS No. 78941-95-4

5-Chloro-8-methylquinoline

Cat. No.: B1587620
CAS No.: 78941-95-4
M. Wt: 177.63 g/mol
InChI Key: FOXFUGCJJRDBNG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

5-Chloro-8-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities Quinoline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antimalarial, and anticancer effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . It’s possible that this compound may exhibit a similar mode of action.

Biochemical Pathways

For instance, quinoline derivatives have been shown to exhibit antimalarial activity by inhibiting the heme detoxification pathway in the malaria parasite .

Pharmacokinetics

The molecular weight of this compound is 17763 g/mol , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Quinoline derivatives have been shown to induce cell cycle arrest and trigger apoptosis in various cancer cells . Therefore, it’s plausible that this compound may have similar effects.

Action Environment

The stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances . Therefore, these factors may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-8-methylquinoline can be synthesized through various methods. One common approach involves the reaction of 5-chloro-4-methylaniline with glycerol and concentrated sulfuric acid at elevated temperatures . Another method includes the Pfitzinger reaction, which involves the condensation of isatin and a ketone in an alkaline medium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-8-methylquinoline has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups enhance its reactivity and potential as a therapeutic agent compared to other quinoline derivatives .

Properties

IUPAC Name

5-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXFUGCJJRDBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398168
Record name 5-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78941-95-4
Record name 5-Chloro-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78941-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-8-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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